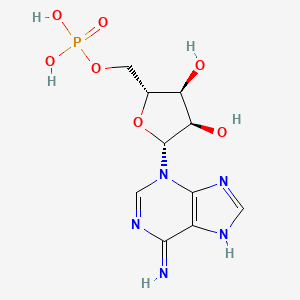
3-Isoadenosine 5'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoadenosine 5’-phosphate is a nucleotide analog that has garnered significant interest in the field of molecular biology. This compound is structurally similar to adenosine monophosphate but features an isomeric form of adenosine. Its unique structure allows it to participate in various biochemical processes, making it a valuable tool for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoadenosine 5’-phosphate typically involves the condensation of 3-β-D-ribofuranosyladenine with phosphoric acid. This reaction is often catalyzed by phosphorylating agents under controlled conditions to ensure the formation of the desired phosphate ester .
Industrial Production Methods: While specific industrial production methods for 3-Isoadenosine 5’-phosphate are not extensively documented, the compound can be synthesized on a larger scale using automated synthesizers and high-throughput techniques. These methods often involve the use of solid-phase synthesis and purification processes to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isoadenosine 5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which can be used in further biochemical studies.
Reduction: Reduction reactions can modify the phosphate group, altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically conducted under mild conditions to preserve the integrity of the nucleotide structure .
Major Products: The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides, which can be used in a range of biochemical assays and studies .
Aplicaciones Científicas De Investigación
3-Isoadenosine 5’-phosphate has a wide array of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: It serves as a model compound for the development of nucleotide-based drugs and therapeutic agents.
Industry: The compound is used in the production of diagnostic reagents and biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Isoadenosine 5’-phosphate involves its interaction with various enzymes and molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, affecting pathways such as DNA and RNA synthesis. Its unique structure allows it to bind to specific active sites, modulating enzyme activity and influencing biochemical processes .
Comparación Con Compuestos Similares
Adenosine 5’-phosphate: A naturally occurring nucleotide with similar biochemical properties.
3-Isoisoguanosine 5’-phosphate: Another isomeric form of a nucleotide with distinct reactivity.
3-Isoxanthosine 5’-phosphate: A related compound used in studies of nucleotide analogs.
Uniqueness: 3-Isoadenosine 5’-phosphate is unique due to its specific isomeric form, which allows it to participate in unique biochemical interactions. Its ability to form Hoogsteen base pairs, as opposed to Watson-Crick base pairs, distinguishes it from other nucleotides and enhances its utility in research .
Propiedades
Número CAS |
2862-19-3 |
|---|---|
Fórmula molecular |
C10H14N5O7P |
Peso molecular |
347.22 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-7H-purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10-11,16-17H,1H2,(H,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
LWWQCMZMVTXXLV-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC2=C(N1)C(=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


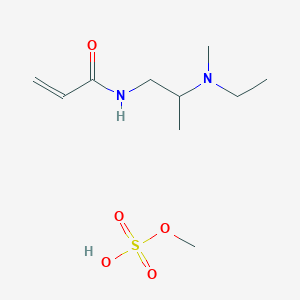
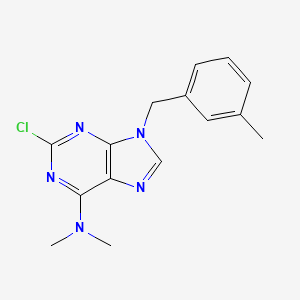
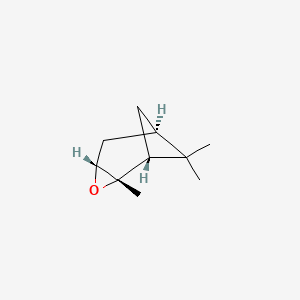


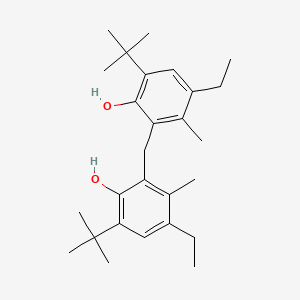

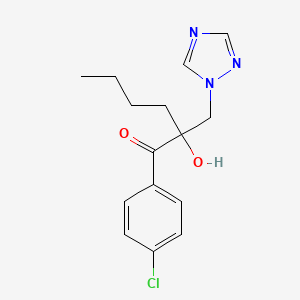
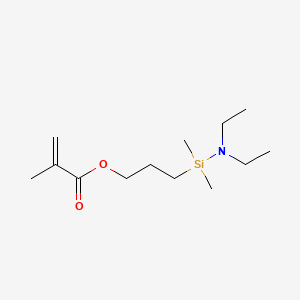
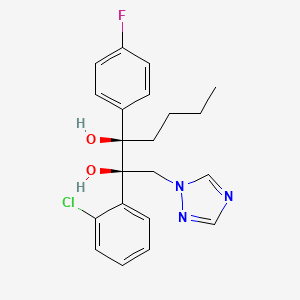
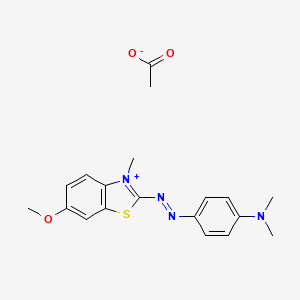

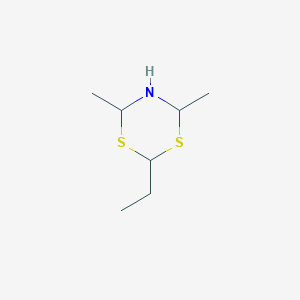
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
